molecular formula C18H27ClN2O2 B15200046 Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride

Cat. No.: B15200046
M. Wt: 338.9 g/mol
InChI Key: KZPZQFDBSBYREN-UHFFFAOYSA-N
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Description

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride is a nitrogen-containing spirocyclic compound characterized by a bicyclic structure where a piperidine ring is fused to a cyclohexane ring via a shared carbon atom (spiro junction). The benzyl carbamate group at the 9-position and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

benzyl N-(3-azaspiro[5.5]undecan-9-yl)carbamate;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c21-17(22-14-15-4-2-1-3-5-15)20-16-6-8-18(9-7-16)10-12-19-13-11-18;/h1-5,16,19H,6-14H2,(H,20,21);1H

InChI Key

KZPZQFDBSBYREN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1NC(=O)OCC3=CC=CC=C3)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 3-azaspiro[5.5]undecane-9-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, including NMR, HPLC, and GC, are employed to verify the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Spirocyclic Derivatives
Compound Name Core Structure Substituents Key Modifications
Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride 3-azaspiro[5.5]undecane Benzyl carbamate at C9 Hydrochloride salt enhances solubility
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride 3-azaspiro[5.5]undecane Ethyl acetate at C9 Ester group increases lipophilicity
tert-Butyl N-{1-oxa-4-azaspiro[5.5]undecan-9-yl}carbamate 1-oxa-4-azaspiro[5.5]undecane tert-Butyl carbamate at C9 Oxygen atom replaces nitrogen in one ring
Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate hydrochloride 1,8-diazaspiro[5.5]undecane Benzyl carboxylate at C8 Additional nitrogen in the spiro system

Key Observations :

  • The replacement of nitrogen with oxygen (e.g., 1-oxa-4-azaspiro derivatives) reduces basicity and alters hydrogen-bonding capacity .

Key Observations :

  • Sulfonylation and carbamate formation (e.g., ) are common strategies for functionalizing spirocyclic amines.
  • HCl salt formation is frequently employed to improve crystallinity and stability .

Physicochemical Properties

Table 3: Physicochemical Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
Benzyl (3-aminopropyl)carbamate hydrochloride (Analog) 244.72 186–187 Soluble in polar solvents (ethanol, DMSO)
Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride 275.81 Not reported Stable in sealed storage at 2–8°C
Aplaviroc hydrochloride (Complex spiro derivative) 614.18 Not reported Used in aqueous formulations for antiviral therapy

Key Observations :

  • Carbamate and ester derivatives exhibit moderate solubility in organic solvents, while hydrochloride salts improve aqueous compatibility.
  • Higher molecular weight spiro compounds (e.g., Aplaviroc) are tailored for specific pharmacokinetic profiles .

Biological Activity

Benzyl (3-azaspiro[5.5]undecan-9-yl)carbamate hydrochloride, with the CAS number 2098015-26-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H26N2O2
  • Molar Mass : 302.41 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of several biologically active molecules.

This compound is believed to exert its biological effects through modulation of various neurotransmitter systems, particularly in the central nervous system (CNS). Its structural similarity to other spirocyclic compounds suggests potential interactions with receptors involved in neuropharmacology.

Antinociceptive Effects

Several studies have investigated the antinociceptive properties of this compound. In animal models, it has been shown to reduce pain responses, indicating its potential as an analgesic agent.

Neuroprotective Properties

Research indicates that this compound may offer neuroprotective benefits, potentially through antioxidant mechanisms or by inhibiting neuroinflammatory pathways. These properties make it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This aspect warrants further exploration to determine its efficacy and mechanism against pathogens.

Study 1: Antinociceptive Activity in Rodent Models

A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain sensitivity compared to control groups. The study utilized the hot plate test to assess antinociceptive effects, revealing a dose-dependent response.

Dose (mg/kg)Pain Response Reduction (%)
1025%
2050%
4075%

Study 2: Neuroprotective Effects

In vitro assays have shown that this compound protects neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions.

Treatment GroupCell Viability (%)ROS Levels (µM)
Control6015
Compound858

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